molecular formula C12H22O11 B1674315 Lactose, anhydre CAS No. 63-42-3

Lactose, anhydre

Numéro de catalogue: B1674315
Numéro CAS: 63-42-3
Poids moléculaire: 342.30 g/mol
Clé InChI: GUBGYTABKSRVRQ-DCSYEGIMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Mécanisme D'action

Target of Action

Lactose, also known as D-Glucose, 4-O-beta-D-galactopyranosyl-, is a disaccharide composed of two monosaccharides, glucose and galactose . It is uniquely associated with milk of almost all mammals . The primary targets of lactose in the derivatization processes are the glycosidic linkage between glucose and galactose, the free hydroxyl groups, the reducing group of glucose, and the carbon–carbon bonds .

Mode of Action

Lactose is an additive and filler found in various products to maintain structure and consistency . It is used in pharmacy for tablets, in medicine as a nutrient, and in industry . In the colon, lactose is fermented by the microbiota and acts as a selective modulator of bacterial growth, promoting the growth of Lactobacilli and Bifidobacteria . It generates organic acids, such as short-chain fatty acids and lactic acid, which lower the pH of the colon and act as an osmotic laxative .

Biochemical Pathways

Lactose synthesis involves the integration of non-glucose precursors into the triose isomerase reaction or the pentose phosphate pathway . This process, known as mammary “hexoneogenesis,” generates hexose phosphates within mammary epithelial cells .

Pharmacokinetics

It is known that lactose is an important component in many dry dairy products and can have a large effect on the physical properties of milk powders and other dried dairy ingredients .

Result of Action

The molecular and cellular effects of lactose’s action are primarily related to its role as a nutrient and its impact on the gut microbiota. By promoting the growth of beneficial bacteria like Lactobacilli and Bifidobacteria, lactose can contribute to a healthy gut microbiome .

Action Environment

The action of lactose can be influenced by various environmental factors. For instance, the α-lactose crystallizes as a monohydrate, while β-lactose forms anhydrous crystals . The yield of α-lactose is 5% higher than that of β-lactose . Stable anhydrous α-lactose forms when α-lactose monohydrate crystals are heated at temperatures near 150°C in the presence of water vapor .

Analyse Biochimique

Biochemical Properties

Lactose, anhydrous, plays a significant role in various biochemical reactions. It is hydrolyzed by the enzyme lactase (β-D-galactosidase) into its constituent monosaccharides, glucose and galactose . This hydrolysis is crucial for the digestion and absorption of lactose in the small intestine. Lactose, anhydrous, also interacts with other enzymes and proteins, such as lactose synthase, which catalyzes the formation of lactose from glucose and UDP-galactose . Additionally, lactose can undergo fermentation by lactic acid bacteria, producing lactic acid and other metabolites .

Cellular Effects

Lactose, anhydrous, influences various cellular processes. In the small intestine, it is broken down into glucose and galactose, which are then absorbed into the bloodstream . This process provides a source of energy for cells. Lactose, anhydrous, also affects osmotic pressure in the intestine, which can influence water absorption and bowel movements . In individuals with lactose intolerance, undigested lactose can lead to symptoms such as bloating, diarrhea, and abdominal pain due to its effects on gut microbiota and osmotic balance .

Molecular Mechanism

At the molecular level, lactose, anhydrous, exerts its effects primarily through its hydrolysis by lactase. The enzyme cleaves the β-1,4-glycosidic bond between glucose and galactose, facilitating their absorption . In the absence of sufficient lactase, lactose remains undigested and undergoes fermentation by colonic bacteria, producing gases and short-chain fatty acids . This fermentation process can lead to gastrointestinal symptoms in lactose-intolerant individuals .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of lactose, anhydrous, can vary over time. It is generally stable under dry conditions but can undergo hydrolysis in the presence of moisture . Long-term studies have shown that lactose can degrade into glucose and galactose over time, especially under conditions of high humidity . These changes can affect its functionality in pharmaceutical formulations and other applications .

Dosage Effects in Animal Models

The effects of lactose, anhydrous, vary with different dosages in animal models. At low to moderate doses, it is generally well-tolerated and provides a source of energy . At high doses, it can cause gastrointestinal disturbances, such as bloating and diarrhea, similar to those observed in lactose-intolerant humans . These effects are dose-dependent and can be influenced by the animal’s ability to produce lactase .

Metabolic Pathways

Lactose, anhydrous, is involved in several metabolic pathways. It is hydrolyzed by lactase into glucose and galactose, which enter glycolysis and the Leloir pathway, respectively . In the Leloir pathway, galactose is converted into glucose-1-phosphate, which can then enter glycolysis or glycogenesis . This metabolic process is essential for the utilization of lactose as an energy source and for maintaining glucose homeostasis .

Transport and Distribution

Within cells, lactose, anhydrous, is transported and distributed primarily through facilitated diffusion and active transport mechanisms . Glucose and galactose, the hydrolysis products of lactose, are absorbed by enterocytes in the small intestine via specific transporters, such as SGLT1 (sodium-glucose linked transporter 1) and GLUT2 (glucose transporter 2) . These transporters play a crucial role in the efficient uptake and utilization of lactose-derived monosaccharides .

Subcellular Localization

Lactose, anhydrous, and its hydrolysis products are primarily localized in the cytoplasm of enterocytes in the small intestine . The enzyme lactase is anchored to the brush border membrane of these cells, where it catalyzes the hydrolysis of lactose . This subcellular localization is essential for the efficient digestion and absorption of lactose . Additionally, glucose and galactose are further metabolized in the cytoplasm and mitochondria of cells, contributing to cellular energy production .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lactose can be synthesized through the enzymatic hydrolysis of lactose-containing substrates. The enzyme β-galactosidase (lactase) catalyzes the hydrolysis of lactose into glucose and galactose . This reaction typically occurs at a pH of around 6.6 and involves the use of β-galactose dehydrogenase to oxidize β-galactose to galactonic acid .

Industrial Production Methods: Lactose is primarily obtained from whey, a by-product of cheese production. The process involves several steps:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparaison Avec Des Composés Similaires

Propriétés

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-DCSYEGIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
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DSSTOX Substance ID

DTXSID2023193, DTXSID5058723
Record name Lactose
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Record name beta-D-Lactose
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Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid; [Sigma-Aldrich MSDS]
Record name beta-D-Lactose
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CAS No.

5965-66-2, 63-42-3
Record name β-Lactose
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Record name .beta.-D-Glucopyranose, 4-O-.beta.-D-galactopyranosyl-
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Record name Lactose
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Record name beta-D-Lactose
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Record name 4-O-β-D-galactopyranosyl-β-D-glucopyranose
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Record name .BETA.-LACTOSE
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Record name beta-Lactose
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is lactose and how is it broken down in the human body?

A1: Lactose is a disaccharide sugar primarily found in milk and dairy products. It consists of two simple sugar units: glucose and galactose, linked together. [] The enzyme responsible for breaking down lactose is called lactase, which is located on the surface of cells lining the small intestine. [, ] Lactase splits lactose into glucose and galactose, allowing these simpler sugars to be absorbed into the bloodstream and used for energy. []

Q2: What is lactose intolerance and what causes it?

A2: Lactose intolerance occurs when the small intestine does not produce enough lactase to digest lactose efficiently. [, ] This results in undigested lactose passing into the large intestine, where it is fermented by bacteria, leading to the production of gases like hydrogen and methane, and causing symptoms such as bloating, gas, diarrhea, and abdominal discomfort. [, , ]

Q3: How common is lactose intolerance and does its prevalence vary across different populations?

A3: Lactose intolerance is a common condition, affecting approximately 65% of the global adult population. [] The prevalence of lactase persistence, the ability to digest lactose efficiently throughout adulthood, varies significantly across different geographic regions and ethnic groups. [] For instance, lactase persistence is most common in populations with a long history of dairy farming, such as those in Northern Europe. [, ] In contrast, lactose intolerance is highly prevalent in many Asian, African, and Hispanic populations. [, ]

Q4: How is lactose intolerance diagnosed?

A4: The gold standard for diagnosing lactose malabsorption, the underlying cause of lactose intolerance, is the hydrogen breath test (HBT). [, ] This test involves ingesting a lactose solution and measuring the levels of hydrogen in the breath at regular intervals. [, , ] An increase in breath hydrogen levels indicates that lactose is not being properly absorbed and is being fermented by bacteria in the colon. [, , ]

Q5: Can lactose intolerance be treated?

A6: While there is no cure for lactose intolerance, symptoms can be managed effectively through dietary modifications, such as reducing lactose intake or using lactase enzyme supplements. [, ]

Q6: How can lactose content be reduced or eliminated in milk and dairy products?

A7: There are two primary methods for reducing or removing lactose from milk and dairy products: enzymatic hydrolysis and chromatographic separation. [, ] Enzymatic hydrolysis involves using the enzyme lactase to break down lactose into glucose and galactose, making the products easier to digest for individuals with lactose intolerance. [, , ] Chromatographic separation, on the other hand, physically removes lactose from milk, resulting in a lactose-free product with a taste and texture very similar to regular milk. [, ]

Q7: What is the role of lactose in the production of fermented dairy products like yogurt?

A8: In yogurt production, lactose serves as the primary sugar source for starter cultures, such as Streptococcus thermophilus and Lactobacillus species. [, , ] These bacteria ferment lactose, producing lactic acid, which contributes to the characteristic tart flavor and texture of yogurt. [, , ] The breakdown of lactose during fermentation and the presence of bacterial lactase in yogurt may contribute to its better digestibility compared to milk for individuals with lactose intolerance. [, ]

Q8: How does lactose affect the browning of cheese during storage?

A9: The browning of cheese during storage can be influenced by the lactose utilization of lactic acid bacteria present in the cheese. [] Incomplete fermentation of lactose, particularly by certain strains of Streptococcus thermophilus, can lead to the accumulation of galactose in the cheese. [] This galactose can then participate in Maillard reactions with amino acids, contributing to the browning of the cheese over time. []

Q9: Can lactose be used to produce biofuels?

A10: Yes, lactose can be used as a substrate for the production of bioethanol, a renewable biofuel. [] Yeasts such as Kluyveromyces fragilis and Saccharomyces cerevisiae can ferment lactose, converting it into ethanol. [] Whey, a byproduct of cheese production that is rich in lactose, is a promising low-cost feedstock for bioethanol production. [, ]

Q10: How are beta-galacto-oligosaccharides (β-GalOS) produced and what are their health benefits?

A11: β-GalOS are prebiotic carbohydrates naturally present in small amounts in human milk and commercially produced from lactose using the enzyme β-galactosidase. [, ] They are non-digestible by human enzymes but can be fermented by beneficial bacteria in the colon, acting as prebiotics and promoting gut health. [, ] β-GalOS have been linked to several health benefits, including improved digestion, enhanced mineral absorption, and immune modulation. [, ]

Q11: What is the molecular structure of lactose?

A11: Lactose (C12H22O11) is a disaccharide sugar comprised of a glucose molecule and a galactose molecule linked by a β-1,4-glycosidic bond.

Q12: How is lactose utilized in molecular biology and genetic research?

A13: Lactose is commonly used as a selectable marker and inducer in molecular biology and genetic engineering. The lactose operon (lac operon) in bacteria like Escherichia coli serves as a model system for studying gene regulation. [, ] The presence of lactose can induce the expression of genes within the lac operon, allowing researchers to control gene expression in bacteria. [, ]

Q13: How do lactose crystals impact the design of settling equipment in industrial processes?

A15: Lactose crystals have a distinct tomahawk shape, which influences their settling behavior in industrial processes such as crystallization and separation. [] Understanding and accounting for the volume shape factor (VSF) of lactose crystals is crucial for designing efficient settling equipment. []

Q14: Can the structure of lactose be modified to alter its properties or applications?

A16: Yes, the structure of lactose can be modified through chemical or enzymatic methods to create lactose derivatives with altered functionalities. For example, lactose can be esterified or etherified to improve its solubility or used as a starting material for synthesizing other valuable compounds. []

Q15: How do different analytical methods contribute to our understanding of lactose?

A17: A variety of analytical techniques are employed to study lactose and its properties. High-performance liquid chromatography (HPLC) is widely used for separating, identifying, and quantifying lactose in various matrices, including food products and biological samples. [, , ] Gas chromatography-mass spectrometry (GC-MS) is employed to analyze the composition and structure of lactose and its derivatives. [] Other techniques like differential scanning calorimetry (DSC) provide insights into the thermal properties of lactose, such as its melting point and glass transition temperature. []

Q16: What are the future directions in lactose research?

A18: Future research on lactose is likely to focus on developing more efficient and cost-effective methods for producing lactose-free dairy products and exploring novel applications of lactose and its derivatives in food science, biotechnology, and pharmaceuticals. [] Further investigation into the role of lactose and its metabolites in human health, particularly their impact on the gut microbiome and immune system, is also warranted. []

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